molecular formula C6H8ClNS B1308622 1-(5-Chlorothien-2-yl)ethanamine CAS No. 214759-44-1

1-(5-Chlorothien-2-yl)ethanamine

Cat. No.: B1308622
CAS No.: 214759-44-1
M. Wt: 161.65 g/mol
InChI Key: POVBCAPIAGIBEW-UHFFFAOYSA-N
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Scientific Research Applications

1-(5-Chlorothien-2-yl)ethanamine has several scientific research applications:

Safety and Hazards

Safety data sheets advise to avoid contact with skin and eyes, not to breathe dust, and not to ingest 1-(5-Chlorothien-2-yl)ethanamine . If swallowed, immediate medical assistance should be sought . The compound should be kept in a dry, cool, and well-ventilated place, and away from heat, sparks, and flame .

Preparation Methods

The synthesis of 1-(5-Chlorothien-2-yl)ethanamine typically involves the following steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

1-(5-Chlorothien-2-yl)ethanamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Hydroxide, alkoxide, amines.

Major products formed from these reactions include ketones, aldehydes, secondary amines, and substituted thiophenes.

Mechanism of Action

1-(5-Chlorothien-2-yl)ethanamine exerts its effects primarily through its interaction with the serotonin 5-HT2A receptor. As an agonist, it binds to this receptor and activates it, leading to various downstream effects. The activation of the 5-HT2A receptor is involved in numerous physiological and pathological processes, including mood regulation, perception, and cognition.

Comparison with Similar Compounds

Similar compounds to 1-(5-Chlorothien-2-yl)ethanamine include:

    2-(5-Chlorothien-2-yl)ethanamine: Similar structure but with different substitution patterns on the thiophene ring.

    1-(5-Bromothien-2-yl)ethanamine: Similar structure with a bromine atom instead of chlorine.

    1-(5-Methylthien-2-yl)ethanamine: Similar structure with a methyl group instead of chlorine.

The uniqueness of this compound lies in its specific interaction with the serotonin 5-HT2A receptor, which makes it a valuable tool in neuropharmacology research .

Properties

IUPAC Name

1-(5-chlorothiophen-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNS/c1-4(8)5-2-3-6(7)9-5/h2-4H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVBCAPIAGIBEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60402586
Record name 1-(5-chlorothien-2-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214759-44-1
Record name 1-(5-chlorothien-2-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
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Name
CC(N=[N+]=[N-])c1ccc(Cl)s1
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reactant
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Synthesis routes and methods II

Procedure details

A mixture of 1-(5-chloro-2-thienyl)ethyl azide (991 mg, 5.3 mmol) and triphenylphosphine (1.4 g, 5.3 mmol) in THF (10 mL) and water (0.4 mL) was heated to 60° C. for 1 h. After cooling to rt, the solution was concentrated in vacuo. The resulting residue was purified by flash chromatography (90% DCM: 10% methanol) to provide the desired 1-(5-chloro-2-thienyl)ethanamine (646 mg, 4.0 mmol, 75% yield) as a pink liquid. 1H NMR (400 MHz, CDCl3): 6.71 (d, 1H), 6.64 (d, 1H), 4.26 (q, 1H), 1.64 (br s, 2H), 1.44 (d, 3H).
Name
1-(5-chloro-2-thienyl)ethyl azide
Quantity
991 mg
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.4 mL
Type
solvent
Reaction Step One

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